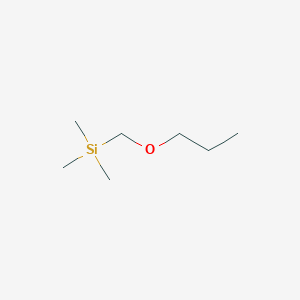
Silane,trimethyl(propoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propoxymethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane,trimethyl(propoxymethyl)- can be synthesized through the hydrosilylation of allyl ethers with trimethylsilane in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and requires the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl ether.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(propoxymethyl)- involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity . The reaction conditions are carefully controlled to optimize the efficiency of the hydrosilylation process, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Silane,trimethyl(propoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the propoxymethyl group.
Scientific Research Applications
Silane,trimethyl(propoxymethyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which silane, trimethyl(propoxymethyl)- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, which is a key factor in its use as a coupling agent and in surface modification . The electron-donating properties of the silicon-carbon bond also play a role in stabilizing reaction intermediates and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the propoxymethyl group.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom, known for its use as a radical reducing agent.
Uniqueness
Silane,trimethyl(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts specific reactivity and properties that are not observed in other similar compounds.
Properties
CAS No. |
17348-62-8 |
|---|---|
Molecular Formula |
C7H18OSi |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
Canonical SMILES |
CCCOC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















